molecular formula C10H9IN2O2 B598363 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione CAS No. 1202679-06-8

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B598363
CAS No.: 1202679-06-8
M. Wt: 316.098
InChI Key: FACQATTWTIOMGQ-UHFFFAOYSA-N
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Description

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione typically involves the iodination of 1,3-dimethylquinazoline-2,4(1H,3H)-dione. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinazoline derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological processes involving quinazoline derivatives.

    Medicine: Potential use as a lead compound in the development of new drugs, particularly for cancer and infectious diseases.

    Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity, and thereby affecting cellular processes. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylquinazoline-2,4(1H,3H)-dione: The non-iodinated parent compound.

    5-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione: A brominated analogue.

    5-Chloro-1,3-dimethylquinazoline-2,4(1H,3H)-dione: A chlorinated analogue.

Uniqueness

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its halogenated analogues. The iodine atom can also serve as a useful handle for further functionalization through various chemical reactions.

Properties

IUPAC Name

5-iodo-1,3-dimethylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-12-7-5-3-4-6(11)8(7)9(14)13(2)10(12)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACQATTWTIOMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736541
Record name 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202679-06-8
Record name 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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